DV-7028 (CAS 133364-63-3) is a potent, orally active pyrido-triazine derivative that functions as a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. In procurement and material selection for preclinical cardiovascular research, DV-7028 is prioritized for its ability to isolate and inhibit the serotonin-mediated secondary amplification of platelet aggregation. Unlike broad-spectrum anticoagulants or standard antiplatelet agents that disrupt primary hemostasis, DV-7028 specifically targets the platelet-to-platelet positive feedback loop driven by shear stress in stenosed arteries. This unique mechanistic profile makes it an essential pharmacological probe for investigating arterial thrombus growth, cyclic flow reductions, and pulmonary hypertension without inducing the severe bleeding liabilities associated with conventional therapies [1].
Substituting DV-7028 with conventional antiplatelet agents like aspirin or older 5-HT antagonists like ketanserin critically compromises experimental validity in thrombosis research. Aspirin, a cyclooxygenase inhibitor, effectively targets thromboxane A2 but consistently fails to prevent the formation of coronary thrombi or completely abolish cyclic flow reductions in severe arterial stenosis models, as it does not block the serotonin-driven amplification pathways[1]. Conversely, older 5-HT2A antagonists such as ketanserin lack sufficient receptor selectivity, exhibiting significant cross-reactivity with alpha-1 adrenergic and histamine H1 receptors. This lack of specificity introduces confounding hemodynamic side effects, such as profound hypotension, which obscure the targeted study of platelet-rich thrombus dynamics. DV-7028 provides the necessary receptor specificity and targeted anti-thrombotic efficacy required for high-fidelity cardiovascular modeling[2].
DV-7028 demonstrates high binding affinity for 5-HT2 receptors in rat brain membranes with a Ki value of 22 nM. Crucially for researchers requiring precise pharmacological targeting, DV-7028 exhibits a 14- to 26-fold greater affinity for 5-HT2 receptors compared to 5-HT1C, alpha-1 adrenergic, dopamine D2, and histamine H1 receptors. This selectivity profile ensures that experimental outcomes are driven by 5-HT2A blockade rather than off-target hemodynamic or neurological effects [1].
| Evidence Dimension | Receptor Selectivity (5-HT2 vs. Off-Target Receptors) |
| Target Compound Data | Ki = 22 nM (5-HT2); 14-26x higher affinity for 5-HT2 |
| Comparator Or Baseline | Alpha-1 adrenergic, D2, H1 receptors (Baseline) |
| Quantified Difference | 14- to 26-fold greater selectivity for 5-HT2 |
| Conditions | Radioligand binding assays in rat brain membranes |
Ensures high-fidelity reproducibility in cardiovascular laboratory workflows by isolating serotonin pathways without confounding alpha-1 mediated side effects.
In canine models of endothelial injury and partial coronary occlusion, the administration of DV-7028 significantly reduced the formation of coronary thrombi by 51% and attenuated the associated decrease in coronary blood flow. In direct contrast, the standard antiplatelet benchmark, aspirin, completely failed to prevent the formation of coronary thrombi under identical experimental conditions. This highlights the indispensable role of 5-HT2A antagonism in managing serotonin-driven platelet thrombosis where COX inhibition is insufficient [1].
| Evidence Dimension | Reduction in Coronary Thrombus Formation |
| Target Compound Data | 51% reduction in thrombus formation |
| Comparator Or Baseline | Aspirin (0% prevention / failed to prevent) |
| Quantified Difference | Absolute superiority in preventing serotonin-driven thrombi |
| Conditions | Canine model with endothelial-injured partially occluded left anterior descending coronary artery |
Validates DV-7028 as a mandatory procurement choice for studying arterial thrombosis mechanisms resistant to standard aspirin therapy.
DV-7028 is highly effective in stabilizing hemodynamics in severe stenosis models. When administered at 0.1 mg/kg intravenously, DV-7028 reduced the frequency of cyclic coronary flow reductions (CFR) by 77% and completely abolished CFR in 62.5% (5 out of 8) of the test subjects without altering baseline blood pressure or heart rate. Conversely, aspirin at 3 mg/kg failed to completely abolish CFR, only managing to attenuate its severity. This quantitative advantage makes DV-7028 critical for modeling acute coronary syndromes [1].
| Evidence Dimension | Inhibition of Cyclic Flow Reductions (CFR) |
| Target Compound Data | 77% reduction in frequency; 100% abolition in 5 of 8 subjects |
| Comparator Or Baseline | Aspirin (Failed to completely abolish CFR) |
| Quantified Difference | Complete abolition of CFR vs. partial attenuation |
| Conditions | Anesthetized open-chest canine model with partially occluded coronary arteries |
Provides researchers with a definitive tool to halt recurrent platelet-rich thrombus formation in stenosed arteries.
DV-7028 exhibits a highly specific antithrombotic profile that is dependent on shear stress and platelet activation. In comparative in vivo models, DV-7028 significantly delayed thrombus formation in arterial thrombosis models but was completely ineffective in preventing venous thrombosis. This stark divergence confirms that DV-7028 specifically targets the serotonin-mediated amplification of platelet aggregation in high-shear arterial environments, rather than acting as a general systemic anticoagulant[1].
| Evidence Dimension | Thrombus Inhibition Efficacy by Vessel Type |
| Target Compound Data | Significant delay in arterial thrombus development |
| Comparator Or Baseline | Venous thrombosis model (Completely ineffective) |
| Quantified Difference | 100% specificity for arterial over venous pathways |
| Conditions | Rat models of arterial vs. venous thrombosis |
Provides a highly specific laboratory workflow fit for studying shear-stress-induced arterial occlusion without confounding the broader systemic coagulation cascade.
Directly utilizing its proven ability to abolish cyclic flow reductions and prevent coronary thrombi, DV-7028 is the preferred agent for canine and murine models of arterial stenosis and myocardial infarction [1].
Because DV-7028 targets the serotonin-driven secondary amplification of thrombus growth rather than primary hemostasis, it serves as a critical benchmark compound for developing next-generation antiplatelet drugs that do not increase bleeding times [2].
DV-7028 is utilized in whole blood and platelet-rich plasma (PRP) assays to selectively block serotonin-amplified, collagen-induced aggregation, allowing researchers to isolate specific GPCR signaling pathways [2].
Leveraging its high 5-HT2A selectivity, DV-7028 is procured for studies investigating the role of platelet-derived serotonin in the progression of monocrotaline-induced pulmonary arterial hypertension and subsequent right ventricular hypertrophy [3].